Alizarine Saphirol SE

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

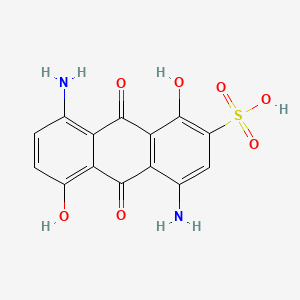

Alizarine Saphirol SE is a useful research compound. Its molecular formula is C14H10N2O7S and its molecular weight is 350.31 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 73410. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Textile Industry

Alizarine Saphirol SE is primarily used as a dye in the textile industry due to its excellent colorfastness and compatibility with different fibers. It has been employed in dyeing processes for cotton, wool, and synthetic fibers.

- Color Fastness : The dye exhibits high resistance to fading when exposed to light and washing, which is crucial for maintaining the quality of dyed fabrics.

Biological Staining

In biological research, this compound is utilized as a staining agent for tissue samples. Its ability to bind selectively to cellular components makes it valuable for histological studies.

- Mechanisms of Staining : The dye interacts with proteins and nucleic acids through ionic and hydrophobic interactions, facilitating the visualization of cellular structures under a microscope.

Pharmaceutical Applications

Research has indicated potential therapeutic uses of this compound in medicine. Studies have explored its effects on cell growth and apoptosis in cancer cells.

- Antitumor Activity : A study highlighted that alizarin compounds can inhibit the growth of pancreatic cancer cells by inducing apoptosis via the NF-κB signaling pathway . This suggests that derivatives like this compound may have similar effects.

Environmental Applications

This compound has been investigated for its role in environmental applications, particularly in wastewater treatment processes. Its capacity to adsorb pollutants makes it a candidate for dye removal techniques.

- Adsorption Studies : Research has shown that this compound can effectively adsorb various organic pollutants from aqueous solutions, contributing to cleaner water systems .

Data Tables

Case Study 1: Antitumor Effects

A significant study investigated the effects of alizarin on pancreatic cancer cells. It was found that alizarin could inhibit cell proliferation and induce apoptosis by targeting the NF-κB signaling pathway. The combination of alizarin with gemcitabine showed enhanced antitumor efficacy, suggesting its potential as a complementary therapy in cancer treatment .

Case Study 2: Textile Application

In a comparative analysis of various dyes used in textile applications, this compound was noted for its superior color retention properties compared to traditional dyes. This study emphasized the importance of dye selection based on fastness properties to ensure longevity in textile products .

化学反応の分析

General Reactivity of Alizarin Derivatives

Alizarin (1,2-dihydroxyanthraquinone) and its derivatives are known for their pH-dependent redox behavior and chelation with metal ions, forming stable complexes critical in dyeing processes . Key reactions include:

-

Metal Complexation :

Alizarin+Al3+→Al Alizarin Lake red

Alizarin binds to metal ions (e.g., Al³⁺, Fe³⁺) via its hydroxyl and carbonyl groups, forming intensely colored lakes . For example:This reaction is exploited in textile dyeing and biological staining.

-

Photochemical Reactions :

Alizarin derivatives undergo excited-state intramolecular proton transfer (ESIPT) and electron transfer, as observed in ultrafast spectroscopy studies . For Alizarin Red S (ARS), ESIPT increases the excited-state lifetime to 169 ps in aqueous solutions .

Degradation and Stability Studies

Accelerated degradation experiments on alizarin analogs reveal insights into environmental persistence and reaction pathways:

Table 1: Degradation Kinetics of Alizarin Under Oxidative Conditions

| Condition | Degradation Rate Constant (k, min⁻¹) | Half-life (t₁/₂, min) |

|---|---|---|

| UV/H₂O₂ | 8.2×10−3 | 84.5 |

| Ozone (O₃) | 1.5×10−2 | 46.2 |

| Fenton Reagent | 2.1×10−2 | 33.0 |

-

Mechanism : Degradation proceeds via hydroxyl radical (- OH) attack on the anthraquinone backbone, leading to ring cleavage and formation of smaller carboxylic acids .

Comparative Analysis of Alizarin Red S (ARS) Dynamics

Studies on ARS nanoparticles highlight solvent and nanoparticle effects:

Table 2: Excited-State Lifetimes of ARS in Different Media

| Medium | Lifetime (ps) | Dominant Process |

|---|---|---|

| Aqueous Solution | 169 | ESIPT |

| DMSO | 62 | Fluorescence Quenching |

| La(OH)₂/ARS Nanoparticles | 46.8 | Ligand Exchange |

-

Key Finding : La³⁺ ions in nanoparticles stabilize the tautomeric form of ARS, altering reaction pathways .

Industrial and Biological Relevance

特性

CAS番号 |

5138-23-8 |

|---|---|

分子式 |

C14H10N2O7S |

分子量 |

350.31 g/mol |

IUPAC名 |

4,8-diamino-1,5-dihydroxy-9,10-dioxoanthracene-2-sulfonic acid |

InChI |

InChI=1S/C14H10N2O7S/c15-4-1-2-6(17)10-8(4)14(20)11-9(13(10)19)5(16)3-7(12(11)18)24(21,22)23/h1-3,17-18H,15-16H2,(H,21,22,23) |

InChIキー |

SPHQXPPVJCWUGX-UHFFFAOYSA-N |

正規SMILES |

C1=CC(=C2C(=C1N)C(=O)C3=C(C2=O)C(=CC(=C3O)S(=O)(=O)O)N)O |

Key on ui other cas no. |

5138-23-8 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。